molecular formula C18H24ClFN4O3 B12734725 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, monohydrochloride, (3S-trans)- CAS No. 144043-47-0

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, monohydrochloride, (3S-trans)-

Cat. No.: B12734725
CAS No.: 144043-47-0
M. Wt: 398.9 g/mol
InChI Key: YRNPVCDSSXOUJG-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, monohydrochloride, (3S-trans)- is a complex organic compound. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the naphthyridine core through cyclization reactions.
  • Introduction of the carboxylic acid group via oxidation or carboxylation reactions.
  • Functionalization of the naphthyridine ring with the desired substituents, such as the amino group, pyrrolidinyl group, and fluoro group.
  • Final purification and isolation of the compound as its monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow chemistry to improve reaction efficiency and scalability.
  • Application of advanced purification techniques, such as crystallization and chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydro form to the corresponding quinone or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic or electrophilic substitution reactions at the naphthyridine ring or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield quinone derivatives.
  • Reduction may produce alcohols or aldehydes.
  • Substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Quinolone antibiotics: Structurally related compounds with antibacterial activity.

    Fluoroquinolones: A subclass of quinolones with a fluorine atom, known for their broad-spectrum antibacterial activity.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

CAS No.

144043-47-0

Molecular Formula

C18H24ClFN4O3

Molecular Weight

398.9 g/mol

IUPAC Name

7-(4-amino-2-methylpyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H23FN4O3.ClH/c1-9-5-10(20)7-22(9)16-13(19)6-11-14(24)12(17(25)26)8-23(15(11)21-16)18(2,3)4;/h6,8-10H,5,7,20H2,1-4H3,(H,25,26);1H

InChI Key

YRNPVCDSSXOUJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F)N.Cl

Origin of Product

United States

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